molecular formula C14H9NO2 B1296170 4-Phenyl-1H-2,3-benzoxazin-1-one CAS No. 19298-29-4

4-Phenyl-1H-2,3-benzoxazin-1-one

Cat. No. B1296170
CAS RN: 19298-29-4
M. Wt: 223.23 g/mol
InChI Key: FUSZISDRVACNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1H-2,3-benzoxazin-1-one is a chemical compound that belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. These compounds are of interest due to their diverse applications in medicinal chemistry and as intermediates in organic synthesis for the production of oxygen-functionalized aromatic compounds .

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including 4-Phenyl-1H-2,3-benzoxazin-1-one, can be achieved through various methods. One approach involves the treatment of methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid to yield 3-methoxycarbonyl-4H-1,2-benzoxazine in good yield. This method can be extended to synthesize benzoxazine rings with various electron-withdrawing substituents on the benzene ring . Another efficient synthesis route is a one-pot cascade synthesis catalyzed by copper, which couples o-halophenols and 2-halo-amides to form various 2H-1,4-benzoxazin-3-(4H)-ones . Additionally, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been used to synthesize 4H-3,1-benzoxazines .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-4H-3,1-benzoxazin-4-one, a closely related compound, has been determined to be nearly planar with a small dihedral angle between the phenyl ring and the benzoxazin-4-one fragment. The molecules are arranged into stacks via π–π stacking interactions, and the crystal packing is further stabilized by weak intermolecular C–H⋯O interactions .

Chemical Reactions Analysis

Benzoxazinones can undergo various chemical reactions, including oxidation and photochemical reactions. For instance, 3-Phenyl-2H-1,4-benzoxazines can form oxaziridines during photolysis, which are then transformed into stable nitroxide radicals. The structure of these radicals has been confirmed through peracid oxidation . The reactivity of these compounds can lead to the formation of different intermediates and byproducts, as seen in the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinones are influenced by their molecular structure and substituents. For example, the presence of a 4-(1,1-dimethylethyl)phenyl group at the 2-position of 4H-3,1-benzoxazin-4-ones has been associated with hypolipidemic properties, affecting plasma lipid levels in rats . The electrochemical C-H amination of phenoxy acetates provides a sustainable access to these heterocycles, indicating the potential for green chemistry approaches in synthesizing benzoxazinones .

Scientific Research Applications

  • Bioactivity and Ecological Role : Benzoxazinones, including 4-Phenyl-1H-2,3-benzoxazin-1-one, have been noted for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are of interest for their potential as natural herbicide models and in understanding the ecological behavior of benzoxazinone-producing plants (Macias et al., 2009).

  • Synthesis and Heterocyclization : Efficient and environmentally friendly protocols for synthesizing benzoxazine-4-ones, such as 4-Phenyl-1H-2,3-benzoxazin-1-one, have been developed. These protocols are crucial for creating compounds with potential applications in various fields, including pharmaceuticals (Li et al., 2015).

  • Thermoset Polymers : Derivatives of benzoxazines are used in synthesizing high-performance thermoset polymers. These materials have applications in industries that require materials with high thermal stability and specific mechanical properties (Lin et al., 2008).

  • Thermal Cure of Monomers : Novel benzoxazine monomers have been synthesized for creating thermally stable polybenzoxazines. These studies provide insights into the cure behavior and properties of these polymers, which are significant for applications in materials science (Agag & Takeichi, 2001).

  • Vibrational Modes Study : Investigations into the vibrational modes of benzoxazine monomers contribute to a better understanding of the polymerization processes of these compounds. This knowledge is essential for optimizing the synthesis and application of benzoxazine-based polymers (Han et al., 2017).

  • C-H Amination : Electrochemical C-H amination methods for synthesizing benzoxazin-3-ones have been developed, offering sustainable and efficient approaches to these heterocycles. These methods have broad applications due to their compatibility with various substrates (Wesenberg et al., 2017).

  • Ring-chain Tautomerism : The study of ring-chain tautomerism in benzoxazine compounds, such as 4-Phenyl-1H-2,3-benzoxazin-1-one, is crucial for understanding their chemical behavior and potential applications in synthesis and materials science (Pérez et al., 2005).

properties

IUPAC Name

4-phenyl-2,3-benzoxazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(15-17-14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSZISDRVACNBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172892
Record name 4-Phenyl-1H-2,3-benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Phenyl-1H-2,3-benzoxazin-1-one

CAS RN

19298-29-4
Record name 4-Phenyl-1H-2,3-benzoxazin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19298-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1H-2,3-benzoxazin-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-1H-2,3-benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Y1WNW5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of o-benzoyl benzoic acid (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is refluxed in pyridine (40 ml) for 3 hours, is cooled, and is poured over ice-cold dilute-HCl. The separated solid is filtered off, is dried and is crystallized from ethanol to give the title compound.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.